molecular formula C22H21ClFNO4S B300527 3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300527
M. Wt: 449.9 g/mol
InChI Key: GXKXUDYHEZEUNU-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinedione derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation.
Activation of PPAR-γ leads to the upregulation of genes involved in adipogenesis, glucose uptake, and lipid metabolism, resulting in improved insulin sensitivity and reduced blood glucose levels. It also inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-κB signaling pathway, leading to anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione include improved insulin sensitivity, reduced blood glucose levels, inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its potential therapeutic applications in various diseases, its well-defined mechanism of action, and its ability to activate PPAR-γ.
However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research on 3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione. These include:
1. Further studies to determine the optimal dosage and administration route for this compound in various diseases.
2. Development of new derivatives of this compound with improved solubility and reduced toxicity.
3. Investigation of the potential synergistic effects of this compound with other drugs in the treatment of cancer, diabetes, and inflammation.
4. Exploration of the potential applications of this compound in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
5. Investigation of the long-term effects of this compound on the body, including its potential effects on fertility and reproduction.
Conclusion:
In conclusion, 3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione is a promising compound with potential therapeutic applications in various diseases. Its well-defined mechanism of action and biochemical and physiological effects make it an attractive target for further research. However, further studies are needed to determine its optimal dosage and administration route, as well as its potential toxicity and long-term effects on the body.

Synthesis Methods

The synthesis of 3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2-chloro-6-fluorobenzaldehyde and 3-ethoxy-4-propoxybenzaldehyde with thiosemicarbazide in ethanol. The resulting thiosemicarbazone is then treated with maleic anhydride in refluxing acetic acid to obtain the final product.

Scientific Research Applications

The potential therapeutic applications of 3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione have been extensively studied in various diseases. It has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia.
In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. It also has potential applications in the treatment of diabetes by improving insulin sensitivity and reducing blood glucose levels.

properties

Product Name

3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H21ClFNO4S

Molecular Weight

449.9 g/mol

IUPAC Name

(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H21ClFNO4S/c1-3-10-29-18-9-8-14(11-19(18)28-4-2)12-20-21(26)25(22(27)30-20)13-15-16(23)6-5-7-17(15)24/h5-9,11-12H,3-4,10,13H2,1-2H3/b20-12-

InChI Key

GXKXUDYHEZEUNU-NDENLUEZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)OCC

SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)OCC

Origin of Product

United States

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